molecular formula C20H21BrN2O3 B4081831 4-[3-(5-bromo-2-hydroxyphenyl)-3-phenylpropanoyl]-1-piperazinecarbaldehyde

4-[3-(5-bromo-2-hydroxyphenyl)-3-phenylpropanoyl]-1-piperazinecarbaldehyde

Cat. No. B4081831
M. Wt: 417.3 g/mol
InChI Key: VOTYFDBXRIDQFU-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound can be predicted based on its functional groups and general principles of organic chemistry. It would likely exhibit a complex three-dimensional structure due to the presence of the piperazine ring. The bromine atoms would add significant weight to the molecule, and the multiple aromatic rings would likely contribute to a planar structure in those regions of the molecule .


Chemical Reactions Analysis

The compound contains several functional groups that could participate in various chemical reactions. The bromine atoms could potentially be substituted in a nucleophilic aromatic substitution reaction. The carbonyl group in the propanoyl moiety could undergo reactions typical of carbonyl compounds, such as nucleophilic addition or reduction .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound can be predicted based on its structure. It is likely to be a solid at room temperature, with a high molecular weight due to the presence of bromine atoms. Its solubility in various solvents would depend on the specific arrangement of its functional groups .

Safety and Hazards

As with any chemical compound, handling this substance would require appropriate safety precautions. It is advisable to avoid inhalation, skin contact, and ingestion. If contact occurs, washing with copious amounts of water is recommended .

properties

IUPAC Name

4-[3-(5-bromo-2-hydroxyphenyl)-3-phenylpropanoyl]piperazine-1-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21BrN2O3/c21-16-6-7-19(25)18(12-16)17(15-4-2-1-3-5-15)13-20(26)23-10-8-22(14-24)9-11-23/h1-7,12,14,17,25H,8-11,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOTYFDBXRIDQFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C=O)C(=O)CC(C2=CC=CC=C2)C3=C(C=CC(=C3)Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[3-(5-Bromo-2-hydroxyphenyl)-3-phenylpropanoyl]-1-piperazinecarbaldehyde

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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